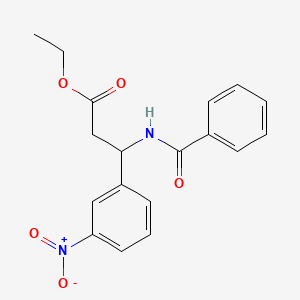
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a nitrophenyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Nitration: The benzoylamino intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrated benzoylamino compound with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts may be employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding amino compound.
Reduction: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted benzoylamino derivatives.
科学的研究の応用
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The benzoylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Ethyl 3-amino-3-(3-nitrophenyl)-propionate: Similar structure but lacks the benzoyl group.
Ethyl 3-benzoylamino-3-phenyl-propionate: Similar structure but lacks the nitro group.
Ethyl 3-benzoylamino-3-(4-nitrophenyl)-propionate: Similar structure but with the nitro group in a different position.
Uniqueness
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is unique due to the presence of both the benzoylamino and nitrophenyl groups, which confer specific chemical and biological properties
特性
分子式 |
C18H18N2O5 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
ethyl 3-benzamido-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-17(21)12-16(14-9-6-10-15(11-14)20(23)24)19-18(22)13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3,(H,19,22) |
InChIキー |
GNNMVQZHPKKOOD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














